molecular formula C12H24N2S B13971388 (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol

(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol

Cat. No.: B13971388
M. Wt: 228.40 g/mol
InChI Key: SIPSAECSOLZOSY-UHFFFAOYSA-N
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Description

(2-(2-Aminoethyl)-2-azaspiro[45]decan-8-yl)methanethiol is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common approach involves the use of a palladium-catalyzed aminocarbonylation reaction, which has been shown to be effective in synthesizing similar spirocyclic compounds . The reaction conditions typically involve the use of a palladium-phosphine precatalyst, amine nucleophiles, and appropriate solvents under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanethiol group can yield sulfoxides or sulfones, while reduction of the aminoethyl group can produce primary amines.

Scientific Research Applications

(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of an aminoethyl group and a methanethiol group, which provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H24N2S

Molecular Weight

228.40 g/mol

IUPAC Name

[2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-yl]methanethiol

InChI

InChI=1S/C12H24N2S/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10,13H2

InChI Key

SIPSAECSOLZOSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CS)CCN(C2)CCN

Origin of Product

United States

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